Ascomycin

Descripción general

Descripción

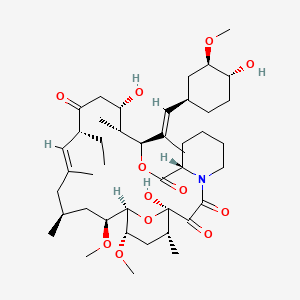

Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .

Synthesis Analysis

Due to the structural complexity of Ascomycin, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of Ascomycin .

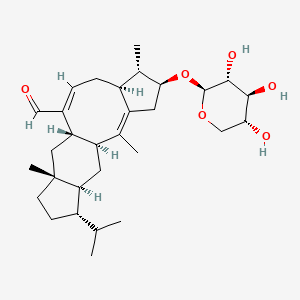

Molecular Structure Analysis

Ascomycin is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .

Chemical Reactions Analysis

Ascomycin is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of Ascomycin .

Physical And Chemical Properties Analysis

Ascomycin is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of Ascomycin is often limited by the shortage of precursors during the late fermentation phase .

Aplicaciones Científicas De Investigación

Immunosuppression in Organ Transplantation

Ascomycin, also known as FK520, is a potent immunosuppressant used to prevent graft rejection in organ transplant patients. It operates by inhibiting T-lymphocyte activation and proliferation, which are crucial in the body’s rejection response .

Treatment of Skin Ailments

Ascomycin and its derivatives, such as pimecrolimus, are effective in treating a range of skin conditions. Pimecrolimus, in particular, is used as a first-line treatment for mild-to-moderate atopic dermatitis . It’s also being explored for its efficacy against psoriasis, seborrheic dermatitis, and vitiligo .

Anti-Inflammatory Applications

The derivatives of Ascomycin exhibit strong anti-inflammatory properties. They can inhibit the release of histamine from mast cells and basophils, which play a significant role in allergic responses. This makes Ascomycin a potential candidate for treating allergic reactions .

Nerve Regeneration

Ascomycin has shown potential in enhancing nerve regeneration with high functional recovery. This application is particularly promising for patients suffering from nerve damage due to injury or certain medical conditions .

Antifungal and Antispasmodic Properties

Ascomycin possesses antifungal and antispasmodic activities, making it a valuable drug for treating fungal infections and spasmodic conditions .

Anti-Malarial Activity

Research has indicated that Ascomycin has anti-malarial properties, providing a new avenue for the treatment of malaria, a disease caused by Plasmodium parasites .

Genetic Engineering and Bioprocess Optimization

Genetic engineering techniques have been employed to enhance the production of Ascomycin by manipulating the microbial producer, Streptomyces hygroscopicus var. ascomyceticus. This includes yield improvement through genetic manipulation and mutagenesis .

Secondary Metabolite Production

Ascomycin production has been improved by employing polyhydroxybutyrate as an intracellular carbon reservoir in the producing microorganism. This strategy has implications for increasing the yields of other secondary metabolites as well .

Mecanismo De Acción

Target of Action

Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of Ascomycin is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.

Mode of Action

Ascomycin acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, Ascomycin preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .

Biochemical Pathways

The biosynthesis of Ascomycin and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of Ascomycin.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Ascomycin are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of Ascomycin’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ascomycin. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and Ascomycin production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .

Safety and Hazards

Direcciones Futuras

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of Ascomycin including an update of the ongoing yield improvement techniques as well as screening method of novel strains for Ascomycin production .

Propiedades

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQSOHOQTUFQEM-NURRSENYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894126 | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ascomycin | |

CAS RN |

104987-12-4 | |

| Record name | Ascomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104987-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Immunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

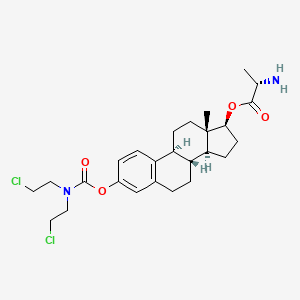

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)

![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)

![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)